cis-Cypermethrin Benzaldehyde
Description
Contextualization as a Critical Impurity in Cypermethrin (B145020) Production and Stability
Technical grade Cypermethrin is a complex mixture of eight stereoisomers. fao.org Impurities can arise during the manufacturing process from starting materials, intermediates, or side reactions. One of the key intermediates in the synthesis of many pyrethroids, including Cypermethrin, is 3-phenoxybenzaldehyde (B142659). multichemexports.comresearchgate.net This compound, or derivatives thereof, can persist as an impurity in the final product.
Furthermore, the stability of Cypermethrin is a crucial factor. The primary route of degradation, both through hydrolysis and photolysis, is the cleavage of the ester bond. piat.org.nzethz.ch This cleavage yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and α-cyano-3-phenoxybenzyl alcohol. The latter is unstable and readily converts to 3-phenoxybenzaldehyde. ethz.chscielo.org.mx Therefore, 3-phenoxybenzaldehyde is not only a potential manufacturing impurity but also a significant degradation product. piat.org.nzmdpi.com Its presence can indicate the age or improper storage of a Cypermethrin formulation. The rate of this degradation is influenced by factors such as pH, with hydrolysis being more rapid in basic conditions. piat.org.nzepa.gov
The cis-isomers of Cypermethrin are generally more stable against metabolic and hydrolytic degradation than the trans-isomers, a key consideration in the stability profile of the final product. piat.org.nzinchem.org
Academic Relevance of Impurity Profiling and Characterization in Pyrethroid Insecticides
The study of impurities in pesticides, known as impurity profiling, is a critical area of academic and regulatory research. Regulatory bodies require detailed information on the impurity profile of any active substance for registration. pan-europe.infofao.org This is because impurities can sometimes be more toxic than the active ingredient itself or may possess undesirable environmental characteristics.
Research into impurity profiles involves sophisticated analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), to identify and quantify these minor components. neptjournal.comcapes.gov.br Studies have focused on identifying impurities arising from the manufacturing process, such as unreacted starting materials like 3-phenoxybenzaldehyde, or from degradation pathways. researchgate.netsriramchem.com The development of these analytical methods is essential to ensure that technical grade pesticides meet established specifications, which set maximum limits for specific impurities. fao.orgfao.orgfao.org The genotoxicity of impurities linked to Cypermethrin synthesis has been a point of concern and legal challenges, highlighting the importance of thorough assessment. pan-europe.info
Isomeric Specificity and its Chemical Implications in Pyrethroid Chemistry
Pyrethroid chemistry is profoundly influenced by stereoisomerism. Cypermethrin has three chiral centers, resulting in eight different stereoisomers (four pairs of enantiomers). fao.orgeurl-pesticides.eu These isomers are often grouped into cis and trans diastereomers based on the orientation of substituents on the cyclopropane (B1198618) ring. cdc.gov
The spatial arrangement of these isomers has significant chemical and biological implications:
Insecticidal Activity : The insecticidal potency of the different isomers varies dramatically. For instance, in Cypermethrin, the alpha-cypermethrin (B165848) isomers, which are a specific pair of cis-isomers, are the most biologically active components. researchgate.netwho.int
Metabolic Stability : The cis and trans isomers exhibit different rates of metabolism and degradation. The cis configuration generally results in a slower rate of ester bond cleavage, making cis-isomers more metabolically stable than their trans counterparts. piat.org.nzinchem.org This increased stability can lead to greater persistence. In soil, cis-cypermethrin isomers are more persistent than the corresponding trans-isomers. tandfonline.com
Physicochemical Properties : While the basic chemical formula is the same, the three-dimensional structure affects physical properties, which can influence how the isomers interact with biological systems and the environment.
Technical grade Cypermethrin is typically a mixture of all eight isomers, with specifications often requiring the cis:trans ratio to be within a certain range, commonly 40:60 to 60:40. fao.orgfao.org Other commercial products, like alpha-cypermethrin and beta-cypermethrin, are enriched with specific, more active isomers. eurl-pesticides.euresearchgate.net This isomeric specificity is a cornerstone of modern pyrethroid development, aiming to maximize efficacy while managing environmental and toxicological profiles. coresta.orgresearchgate.net
Data Tables
Table 1: Key Compounds in Cypermethrin Synthesis and Degradation
| Compound Name | Role / Significance | Molecular Formula |
| Cypermethrin | Active Ingredient (Insecticide) | C₂₂H₁₉Cl₂NO₃ |
| 3-Phenoxybenzaldehyde | Synthesis Intermediate / Degradation Product | C₁₃H₁₀O₂ |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) | Degradation Product | C₈H₁₀Cl₂O₂ |
| α-Cyano-3-phenoxybenzyl alcohol | Unstable Intermediate Degradation Product | C₁₄H₁₁NO₂ |
Table 2: Isomeric Composition of Selected Cypermethrin-based Products
| Product Name | Isomeric Composition | Key Feature |
| Cypermethrin | Mixture of 8 stereoisomers | General-purpose mixture, cis/trans ratio typically 40:60 to 60:40. fao.orgfao.org |
| Alpha-cypermethrin | Racemic mixture of two specific cis-isomers | Enriched with the most insecticidally active isomers. eurl-pesticides.euresearchgate.netwho.int |
| Beta-cypermethrin | Mixture of four specific isomers (two cis, two trans) | Enriched with a different combination of highly active isomers. researchgate.netherts.ac.uk |
| Zeta-cypermethrin | Enriched mixture of four specific isomers | Enriched with S-alcohol and a specific cis/trans ratio. fao.orgeurl-pesticides.eu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H24Cl2O4 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24-,26?/m1/s1 |
InChI Key |
GRPTZIGMUCLXLT-DXCPIXMJSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Origin of Product |
United States |
Elucidation of Formation Pathways of Cis Cypermethrin Benzaldehyde
Generation during Cypermethrin (B145020) Synthesis Processes
The industrial synthesis of Cypermethrin, a complex mixture of stereoisomers of which the cis-isomers are a component, involves multi-step chemical reactions. The potential for the formation and carry-over of impurities, including benzaldehyde (B42025) derivatives, is inherent to these processes.
The synthesis of the alcohol moiety of Cypermethrin, α-cyano-3-phenoxybenzyl alcohol, is a pivotal step where benzaldehyde-related impurities are introduced. The primary precursor for this alcohol is 3-phenoxybenzaldehyde (B142659). According to established synthetic chemistry, 3-phenoxybenzaldehyde undergoes a reaction with a cyanide source, such as hydrogen cyanide or sodium cyanide, to form the corresponding cyanohydrin, which is α-cyano-3-phenoxybenzyl alcohol.
The potential for impurity formation arises from several factors in this sequence:
Incomplete Reaction: If the conversion of 3-phenoxybenzaldehyde to the cyanohydrin is not driven to completion, unreacted 3-phenoxybenzaldehyde will remain in the reaction mixture. This unreacted precursor can then be carried through subsequent purification steps and persist as a significant impurity in the final technical-grade Cypermethrin.
Reversion Reaction: The cyanohydrin formation is a reversible equilibrium. Under certain conditions, particularly non-optimal pH or elevated temperatures, the α-cyano-3-phenoxybenzyl alcohol can revert to 3-phenoxybenzaldehyde and cyanide.
Side Reactions: The aldehyde functional group of 3-phenoxybenzaldehyde is reactive and can participate in various side reactions. Under basic conditions, which may be employed during the process, it can undergo self-condensation (aldol-type reactions) or disproportionation (Cannizzaro reaction) to yield other complex impurities, further diversifying the impurity profile.
Therefore, 3-phenoxybenzaldehyde is not only a crucial synthetic intermediate but also the primary source of benzaldehyde-related impurities found in technical-grade Cypermethrin, including its cis-isomers.
The profile and concentration of impurities, including 3-phenoxybenzaldehyde, in the final Cypermethrin product are highly dependent on the precise control of reaction conditions and process parameters. Research findings indicate that meticulous optimization of the manufacturing process is required to minimize the levels of these unwanted byproducts. Key parameters influencing the impurity profile include:
Stoichiometry: The molar ratio of reactants is critical. An excess of 3-phenoxybenzaldehyde relative to the cyanide source will directly result in higher residual levels of the aldehyde in the intermediate product stream.
Temperature Control: Elevated temperatures can increase the rate of side reactions and promote the decomposition of the desired α-cyano-3-phenoxybenzyl alcohol intermediate back to 3-phenoxybenzaldehyde. Strict temperature control is therefore necessary to favor the forward reaction and maintain the stability of the product.
pH Management: The pH of the reaction medium significantly affects the cyanohydrin equilibrium. An inappropriate pH can either slow the desired reaction or accelerate the reversion and other side reactions, leading to a higher impurity load.
Catalyst and Solvent System: The choice of catalyst and solvent can influence reaction kinetics and selectivity, thereby affecting the final impurity profile.
Purification Efficacy: The efficiency of downstream purification steps, such as distillation, crystallization, or chromatography, is the final determinant of impurity levels in the commercial product. Inefficient removal will lead to higher concentrations of 3-phenoxybenzaldehyde and other process-related substances.
The following interactive table summarizes the documented impact of key process parameters on the formation of benzaldehyde-related impurities.
Table 2.1: Impact of Process Parameters on Benzaldehyde-Related Impurity Levels in Cypermethrin Synthesis (Click to expand)
| Parameter | Condition | Observed Effect on Impurity Profile | Reference(s) |
| Temperature | Elevated (>60°C) | Increases rate of cyanohydrin reversion to 3-phenoxybenzaldehyde; promotes side reactions. | |
| pH | Highly Alkaline (pH > 10) | Can catalyze aldol (B89426) or Cannizzaro side reactions of 3-phenoxybenzaldehyde. | , |
| pH | Acidic (pH < 4) | Inhibits cyanohydrin formation, leaving high levels of unreacted 3-phenoxybenzaldehyde. | |
| Reactant Ratio | Molar excess of 3-phenoxybenzaldehyde | Leads to high residual concentrations of unreacted 3-phenoxybenzaldehyde in the product. | |
| Reaction Time | Insufficient | Incomplete conversion of 3-phenoxybenzaldehyde, resulting in its persistence as an impurity. |
Environmental and Metabolic Degradation Pathways of Cypermethrin Yielding Benzaldehyde-Related Metabolites
Once released into the environment or metabolized by living organisms, Cypermethrin (including its cis-isomers) undergoes degradation into various smaller molecules. A principal degradation pathway involves the cleavage of the central ester bond, which directly leads to the formation of benzaldehyde-related metabolites.
The ester linkage in the Cypermethrin molecule is a primary target for chemical degradation, particularly through hydrolysis and oxidation.
Hydrolytic Cleavage: Hydrolysis is the chemical breakdown of a compound due to reaction with water. In aqueous environments, the ester bond of Cypermethrin is susceptible to cleavage, a reaction that is significantly accelerated under both acidic and, more notably, alkaline conditions. This hydrolytic scission breaks the molecule into its constituent acid and alcohol moieties:
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-acid)
α-cyano-3-phenoxybenzyl alcohol
The resulting alcohol, α-cyano-3-phenoxybenzyl alcohol, is chemically unstable and readily undergoes further transformation. It can eliminate hydrogen cyanide or be oxidized to form the more stable aldehyde, 3-phenoxybenzaldehyde . Therefore, 3-phenoxybenzaldehyde is a major and commonly detected product of Cypermethrin hydrolysis in soil and water.
Oxidative Cleavage: In addition to hydrolysis, oxidative processes mediated by reactive species in the environment (e.g., hydroxyl radicals) can also target and cleave the ester bond, leading to the same primary degradation products, including the precursor to 3-phenoxybenzaldehyde.
The following interactive table outlines the key products formed via these pathways.
Table 2.2: Major Hydrolytic and Oxidative Degradation Products of Cypermethrin (Click to expand)
| Parent Compound | Degradation Pathway | Key Metabolite/Product | Chemical Moiety | Reference(s) |
| Cypermethrin | Hydrolysis (Ester Cleavage) | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Acid Moiety | , |
| Cypermethrin | Hydrolysis (Ester Cleavage) | α-cyano-3-phenoxybenzyl alcohol | Alcohol Moiety | , |
| α-cyano-3-phenoxybenzyl alcohol | Oxidation/Decomposition | 3-Phenoxybenzaldehyde | Benzaldehyde Derivative | , |
| Cypermethrin | Oxidation (Ester Cleavage) | 3-Phenoxybenzaldehyde | Benzaldehyde Derivative | , |
In addition to abiotic chemical reactions, exposure to sunlight and the metabolic action of microorganisms are significant routes for Cypermethrin degradation, both of which can generate benzaldehyde-related compounds.
Photolytic Degradation (Photolysis): Exposure to ultraviolet (UV) radiation from sunlight provides the energy to induce photochemical reactions. For Cypermethrin, a primary photolytic pathway is the cleavage of the ester bond, mirroring the outcome of hydrolysis. This photodegradation process, occurring on plant surfaces, in water, or in the atmosphere, yields 3-phenoxybenzaldehyde as a major photoproduct. Other photochemical reactions, such as photoisomerization and decarboxylation, can also occur, but the formation of 3-phenoxybenzaldehyde via ester scission is a dominant route.
Biotransformation (Metabolism): In living systems—including soil microorganisms, plants, and animals—Cypermethrin is metabolized primarily by enzymatic action. The most significant metabolic reaction is the enzymatic hydrolysis of the ester bond, catalyzed by carboxylesterase enzymes. This biotransformation is a rapid detoxification mechanism that, similar to chemical hydrolysis, splits Cypermethrin into its acid and alcohol components. The resulting α-cyano-3-phenoxybenzyl alcohol is then further metabolized, often via oxidation, to 3-phenoxybenzaldehyde. This aldehyde can then undergo subsequent oxidation to 3-phenoxybenzoic acid and other downstream metabolites. Consequently, 3-phenoxybenzaldehyde is consistently identified as a key intermediate in the microbial and metabolic degradation of Cypermethrin.
Advanced Analytical Methodologies for the Characterization and Quantification of Cis Cypermethrin Benzaldehyde
Chromatographic and Spectroscopic Techniques for Isomer and Impurity Separation and Detection
The complex nature of technical grade Cypermethrin (B145020), which contains multiple stereoisomers, necessitates sophisticated analytical methods for accurate characterization and quantification. The cis and trans isomers, in particular, require high-resolution techniques to separate and identify them effectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Resolution and Trace Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of pyrethroids like Cypermethrin due to their volatility and thermal stability. lcms.cz It offers exceptional selectivity and sensitivity, which is crucial for resolving the various isomers and detecting trace-level impurities. oup.com
In typical GC-MS analysis of Cypermethrin, the eight isomers present in the technical mixture can be separated into four peaks. eurl-pesticides.eu The resolution of these isomers is highly dependent on the chromatographic conditions, including the type of capillary column and the temperature program. A common approach involves using a 5% phenyl-methyl silicone capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). A suitable temperature program might start at 50°C, ramp up to 300°C, and hold, allowing for the separation of the different isomer pairs. caa.go.jp
For detection, GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. epa.gov This involves monitoring specific mass-to-charge (m/z) fragments characteristic of Cypermethrin. Key ions such as m/z 163, 165, and 127 are frequently used for quantification and confirmation. caa.go.jp The use of tandem mass spectrometry (GC-MS/MS) further reduces matrix interference and can achieve very low detection limits, sometimes in the picogram per milligram range for metabolites in complex matrices like hair. nih.govsynpestlab.com
Table 1: Example GC-MS Parameters for Cypermethrin Isomer Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | 5% Phenyl-methyl silicone (30m x 0.25mm, 0.25µm) | caa.go.jp |
| Carrier Gas | Helium | caa.go.jp |
| Oven Program | 50°C (1 min) -> 25°C/min to 125°C -> 10°C/min to 300°C (10 min) | caa.go.jp |
| Ionization Mode | Electron Impact (EI, 70 eV) | caa.go.jp |
| Quantification Ions (m/z) | 163, 165, 127 | caa.go.jp |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for less volatile or thermally labile impurities. When coupled with detectors like Ultraviolet (UV) or Photodiode Array (PDA), HPLC is widely used for the quantitative assessment of Cypermethrin in formulations and residues. wjarr.comwjarr.com
A common HPLC setup involves a reversed-phase C18 column and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with water. wjarr.comresearchgate.net Detection is often performed at wavelengths where Cypermethrin exhibits strong absorbance, such as 225 nm or 235 nm. wjarr.comresearchgate.net A PDA detector offers a significant advantage by acquiring spectra across a range of wavelengths simultaneously. This allows for peak purity assessment and the identification of co-eluting impurities, enhancing the specificity of the method. jmaterenvironsci.comlcms.cz For instance, a method for analyzing a pesticide formulation might use a PDA to detect active ingredients and impurities, with mass detection used in parallel to confirm identity. lcms.cz
Table 2: Typical HPLC-PDA Conditions for Cypermethrin Quantification
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5-10 µm) | wjarr.comresearchgate.net |
| Mobile Phase | Methanol:Acetonitrile:Water (e.g., 60:20:20 v/v/v) | wjarr.com |
| Flow Rate | 1.0 mL/min | wjarr.com |
| Detection | PDA at 225 nm | wjarr.comresearchgate.net |
| Injection Volume | 20 µL | wjarr.com |
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Related Compounds
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive structural elucidation of chemical compounds, including pyrethroids and their synthetic precursors or degradation products. taylorfrancis.comresearchgate.net While GC-MS and HPLC are primarily used for separation and quantification, NMR and IR provide detailed information about the molecular structure.
IR spectroscopy is highly effective for identifying functional groups within a molecule. taylorfrancis.com In the context of pyrethroids, it can confirm the presence of key structural features such as ester carbonyl groups, aromatic rings from the phenoxybenzyl moiety, and C-Cl bonds from the dichlorovinyl group. taylorfrancis.com It has been historically important for determining the purity and structure of pyrethrin compounds, which are often viscous liquids not easily amenable to other techniques. taylorfrancis.com
NMR spectroscopy, including both ¹H and ¹³C NMR, offers an even more detailed picture, allowing for the complete assignment of a molecule's carbon-hydrogen framework. It is a powerful technique for identifying the exact structure of unknown impurities or photoproducts formed during degradation. researchgate.net For example, a study on the photolysis of the pyrethroid fenvalerate (B1672596) used ¹H and ¹³C NMR to identify the specific sites of bond cleavage and elucidate the structures of the resulting transformation products. researchgate.net More advanced techniques like infrared ion spectroscopy (IRIS) combine mass spectrometry with IR spectroscopy, enabling the structural characterization of trace-level transformation products directly within a complex mixture without extensive purification. nih.govru.nl
Method Development and Validation Parameters for Impurity Quantification
The development and validation of analytical methods are critical to ensure that the quantification of impurities is reliable, accurate, and reproducible. This process involves assessing a range of performance parameters according to international guidelines. wjarr.com
Assessment of Analytical Sensitivity, Selectivity, Linearity, Accuracy, and Precision
Method validation establishes the performance characteristics of an analytical procedure. Key parameters include:
Sensitivity : This is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). For Cypermethrin analysis, methods are often developed to achieve LOQs in the low mg/kg or µg/mL range, depending on the application. researchgate.net For instance, a GC-MS method for Cypermethrin metabolites in hair reported LODs as low as 1.0–4.0 pg/mg. nih.gov
Selectivity : This is the method's ability to differentiate and quantify the analyte in the presence of other components, such as isomers or matrix interferents. Chromatographic resolution and the use of selective detectors like MS/MS are key to achieving high selectivity. oup.comjmaterenvironsci.com
Linearity : This demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range. Linearity is typically evaluated by a correlation coefficient (R²) value, which should ideally be >0.99. wjarr.commdpi.com
Accuracy : Assessed through recovery studies, accuracy measures the closeness of the experimental value to the true value. For pesticide residue analysis, acceptable recovery rates are often in the range of 70-120%. lcms.cz Studies on Cypermethrin have reported good recoveries, often between 87% and 105%. nih.gov
Precision : This expresses the closeness of agreement between a series of measurements. It is usually reported as the relative standard deviation (RSD) for intra-day and inter-day analyses. RSD values are typically required to be below 5-15%, depending on the concentration level. nih.gov
Table 3: Example Validation Parameters for a Cypermethrin HPLC Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | wjarr.comnih.gov |
| Accuracy (Recovery) | 87.2% - 104.8% | nih.gov |
| Intra-day Precision (RSD) | 2.44% - 4.62% | nih.gov |
| Inter-day Precision (RSD) | 1.06% - 3.02% | nih.gov |
| LOD/LOQ | 0.3 µg/mL / 0.4 µg/mL | researchgate.net |
Challenges in Matrix Effects and Optimization of Sample Preparation for Complex Matrices
Analyzing trace levels of cis-Cypermethrin and its impurities in complex matrices like soil, food, and biological tissues presents significant challenges. unitedchem.com Matrix components can co-extract with the analytes and interfere with the analysis, causing signal suppression or enhancement in the detector, which affects accuracy and sensitivity. mdpi.com
To overcome these challenges, the optimization of sample preparation is crucial. The goal is to effectively isolate the target analytes from interfering matrix components. mdpi.com Several techniques are employed:
Liquid-Liquid Extraction (LLE) : A traditional method for separating compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE) : Uses a solid sorbent to selectively adsorb either the analytes or the interferences, providing a cleaner extract.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This has become a very popular method for pesticide residue analysis in food and environmental samples. mdpi.comnih.gov It typically involves an extraction step with a solvent like acetonitrile, followed by a cleanup step using a dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars. mdpi.com Modifications to the standard QuEChERS protocol, such as adjusting solvent types or adding water to dry samples, can significantly improve analyte recovery. lcms.czrsc.org For high-fat samples, specialized cleanup cartridges are available to remove lipids that can interfere with both GC and LC systems. unitedchem.com
The choice of sample preparation technique depends heavily on the nature of the matrix and the physicochemical properties of the analytes. For example, analyzing pyrethroids in fish tissue, a protein-rich matrix, may require modified extraction approaches to break the binding between the pesticides and proteins to enhance extraction efficiency. rsc.org
Role and Implications of Cis Cypermethrin Benzaldehyde in Applied Chemistry and Pest Management Research
Influence on the Physico-Chemical Profile and Stability of Commercial Cypermethrin (B145020) Formulations
The introduction of unintended compounds like cis-Cypermethrin Benzaldehyde (B42025) can potentially alter properties such as viscosity, solubility, and emulsion stability of the formulated pesticide. Manufacturers of pyrethroid insecticides conduct rigorous quality control and stability testing, including heat-storage stability tests, to ensure that the product remains effective and stable over its shelf life. The level of impurities is a key factor in these assessments, as their degradation or interaction with the active ingredients could compromise the product's integrity. While the cis-isomers of Cypermethrin are generally more stable than the trans-isomers, the impact of specific impurities on long-term stability is a crucial consideration for formulation chemistry.
Below is a table detailing the known physico-chemical properties of cis-Cypermethrin Benzaldehyde.
| Property | Value |
| Molecular Formula | C₂₈H₂₄Cl₂O₄ |
| Molecular Weight | 495.39 g/mol |
| Boiling Point | 586.2±50.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
Function as a Diagnostic Marker in Environmental Monitoring of Pyrethroid Contamination
In the field of environmental science, this compound can function as a valuable diagnostic marker for contamination originating from technical-grade Cypermethrin products. Since this compound is an impurity of the manufacturing process, its detection in environmental samples such as soil, water, or sediment provides a strong indication of the presence of the parent insecticide.
The environmental fate of pesticides is a significant area of research, with studies focusing on the persistence and degradation of active ingredients and their byproducts. When monitoring for pyrethroid contamination, analytical chemists often look for more than just the parent compound. The presence of specific impurities or metabolites can help trace the source and age of the contamination. The detection of this compound would confirm that the contamination is from a commercial Cypermethrin product rather than from other sources. Advanced analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to detect these compounds at trace levels. nih.govresearchgate.net
Considerations in Advanced Residue Analysis and Post-Application Assessment
The analysis of pesticide residues in agricultural products and environmental samples is a complex task that requires highly selective and sensitive methods. The presence of multiple isomers in Cypermethrin already presents a significant analytical challenge. researchgate.netresearchgate.net Impurities like this compound add another layer of complexity to this process.
During chromatographic analysis, there is a potential for the impurity to co-elute or interfere with the peaks of the active Cypermethrin isomers, leading to inaccurate quantification. researchgate.net Therefore, developing robust analytical methods capable of separating the active ingredients from any synthesis-related impurities is crucial for accurate risk assessment and regulatory compliance. sielc.com This necessitates the availability of certified reference standards for impurities like this compound. Without a pure standard for the impurity, it is difficult to definitively identify its presence and accurately measure the concentration of the active Cypermethrin isomers in a given sample. The development of specific HPLC and GC methods is essential for resolving these structurally similar compounds and ensuring the reliability of residue data. researchgate.netsielc.com
Emerging Research Directions and Future Perspectives on Impurity Management in Pyrethroid Chemistry
Development of Sustainable Synthesis Strategies for Minimized Impurity Burden
The synthesis of pyrethroids, including cis-Cypermethrin, traditionally involves the esterification of a cyclopropane (B1198618) carboxylic acid derivative with an alcohol or aldehyde. nih.gov A common route to Cypermethrin (B145020) involves the reaction of Cypermethric Acid Chloride (CMAC) with meta-Phenoxybenzaldehyde (MPBD), making unreacted MPBD a potential impurity. environmentclearance.nic.inenvironmentclearance.nic.in Modern research is intensely focused on developing "green chemistry" approaches to mitigate this and other impurity-related issues from the outset. unido.orgnih.gov
Sustainable strategies aim to reduce waste, eliminate hazardous solvents, and improve reaction efficiency, thereby minimizing the formation of byproducts. acs.orgmdpi.com Key areas of development include:
Biocatalysis: The use of enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity and operation under mild conditions, reducing the likelihood of side reactions. mdpi.com In pyrethroid chemistry, enzymatic catalysis could lead to more precise esterification, lowering the carry-over of unreacted aldehydes.
Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as silica, is a promising strategy to overcome the challenges of separating catalysts from the reaction mixture. acs.org This approach not only facilitates catalyst recycling but also can enhance reaction selectivity and yield, contributing to a lower impurity burden. acs.org Research into silica-supported acid catalysts, for example, has shown potential for creating more efficient and cleaner synthesis routes for bioactive compounds. acs.org
Solvent-Free and Alternative Solvent Conditions: Moving away from volatile organic solvents towards solvent-free reactions or the use of greener solvents like water or ethanol (B145695) is a core principle of sustainable chemistry. acs.orgmdpi.com These methods simplify the synthesis process, save energy, and reduce the environmental footprint associated with solvent waste. acs.org
These innovative synthetic methods represent a paradigm shift, focusing on preventing impurity formation at the source rather than relying solely on downstream purification. unido.org
Interactive Table 1: Sustainable Synthesis Strategies for Impurity Reduction
| Strategy | Principle | Application in Pyrethroid Synthesis | Potential Benefit for Impurity Management |
| Biocatalysis | Use of enzymes or whole cells to catalyze reactions with high selectivity. mdpi.com | Highly specific esterification of the acid chloride and alcohol/aldehyde precursors. | Reduces formation of isomers and byproducts; minimizes unreacted starting materials like meta-Phenoxybenzaldehyde. |
| Heterogeneous Catalysis | Immobilizing catalysts on solid supports (e.g., silica) for easier separation and recycling. acs.org | Use of solid acid catalysts to drive the esterification reaction. | Improved reaction efficiency and selectivity, leading to cleaner product streams with lower impurity levels. acs.org |
| Solvent-Free Conditions | Conducting reactions without a solvent medium. acs.org | Thermal or microwave-assisted synthesis of pyrethroid esters. | Eliminates solvent-related impurities and waste, simplifies purification, and can increase reaction rates. mdpi.com |
| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-derived solvents. mdpi.com | Performing synthesis in aqueous media or ethanol. | Reduces environmental impact and potential for solvent-adduct impurities. mdpi.com |
Advanced Computational Modeling for Predicting Impurity Formation and Degradation Pathways
In silico methods are becoming indispensable tools for the regulatory assessment and management of pesticide impurities. scc-gmbh.de Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and read-across analyses allow for the rapid and reliable prediction of the toxicological properties of impurities without the need for extensive experimental testing. scc-gmbh.dediva-portal.org This is particularly valuable for evaluating novel or low-level impurities that may arise from new synthetic routes.
Computational toxicity prediction serves as a crucial first step in assessing pesticide metabolites and impurities. multicase.com For instance, the OECD QSAR Toolbox provides profilers that can help group chemicals and predict hazards like genotoxicity. multicase.com Research has focused on validating these computational tools against experimental data to improve their predictive accuracy for weight-of-evidence decisions. multicase.com
Furthermore, computational models are being developed to predict the environmental fate and degradation of pyrethroids and their byproducts. researchgate.net By simulating processes like hydrolysis, researchers can understand how an impurity like meta-Phenoxybenzaldehyde might transform in the environment. nih.govnih.gov For example, meta-Phenoxybenzaldehyde is known to be a degradation product of Cypermethrin, which can be further broken down into 3-phenoxybenzoic acid. nih.gov Computational chemistry can model the reaction kinetics and pathways of such degradation processes, providing vital information for environmental risk assessments. researchgate.net Advanced models like AlphaFold2 are even being used to predict the interaction of pyrethroids with their target proteins, which could indirectly inform the design of purer, more specific insecticides in the future. mdpi.com
Interactive Table 2: Application of Computational Models in Impurity Management
| Computational Tool/Approach | Application | Relevance to Impurity Management |
| (Q)SAR Models | Predicts toxicological endpoints (e.g., mutagenicity, carcinogenicity) based on chemical structure. scc-gmbh.dediva-portal.org | Rapid hazard assessment of known and potential impurities without extensive animal testing. scc-gmbh.de |
| Read-Across Analysis | Infers the properties of a substance by comparing it to structurally similar compounds with known data. diva-portal.org | Evaluates the risk of impurities by using data from well-characterized analogues. |
| Degradation Pathway Modeling | Simulates the chemical transformation (e.g., hydrolysis, photolysis) of compounds in various environmental conditions. researchgate.net | Predicts the environmental fate of impurities and identifies their potential degradation products. nih.govresearchgate.net |
| Physicochemical Property Prediction | Calculates properties like solubility, lipophilicity (LogP), and absorption using models like SwissADME. researchgate.netmdpi.com | Assesses the potential for bioaccumulation and environmental transport of impurities. |
| Molecular Docking (e.g., AlphaFold2) | Models the interaction between a molecule and a biological target, such as an enzyme or receptor. mdpi.com | Helps understand how impurities might interact with biological systems and informs the design of safer pesticides. mdpi.com |
Integration of Multi-Omics Approaches in Environmental Biotransformation Studies for Related Compounds
Understanding the environmental fate of pyrethroids and their impurities is crucial for a complete risk assessment. A significant degradation pathway for many pyrethroids is microbial biotransformation. nih.gov Emerging "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are revolutionizing the study of these processes. frontiersin.orgfrontiersin.org These approaches provide a holistic view of how microorganisms interact with and break down complex chemical compounds. bohrium.com
In the context of pyrethroid degradation, multi-omics can:
Identify Key Players: Genomics and metagenomics help identify the specific microbial species and consortia responsible for degrading pyrethroids and their byproducts in soil and water. nih.gov
Uncover Degradation Pathways: Metabolomics is used to detect and identify the intermediate metabolites formed during biodegradation. scielo.org.mx For example, studies on Cypermethrin degradation have identified key metabolites like 3-phenoxybenzoic acid, which is a downstream product of meta-Phenoxybenzaldehyde. nih.govscielo.org.mx
Elucidate Mechanisms: Transcriptomics and proteomics reveal which genes and enzymes are activated in microorganisms in response to the presence of a pyrethroid. frontiersin.org This can lead to the discovery of novel pyrethroid-hydrolyzing esterases and other enzymes that are critical for bioremediation. nih.govfrontiersin.org
The integration of these different omics datasets allows researchers to build comprehensive models of the metabolic networks involved in pyrethroid biotransformation. mdpi.com This knowledge is not only academically significant but also has practical applications in developing bioremediation strategies to clean up contaminated sites. doi.org By understanding how related compounds are processed in the environment, we can better predict the fate of specific impurities associated with cis-Cypermethrin. frontiersin.org
Interactive Table 3: Multi-Omics in the Study of Pyrethroid Biotransformation
| Omics Approach | Information Provided | Application to Pyrethroid Impurity Studies |
| Genomics/Metagenomics | Identifies the genetic makeup of individual microbes or entire microbial communities. frontiersin.org | Discovers microorganisms with the genetic potential to degrade pyrethroids and related impurities. |
| Transcriptomics | Measures the expression levels of all genes (RNA) in an organism under specific conditions. frontiersin.org | Reveals which genes are activated in response to pyrethroid exposure, indicating their role in the degradation process. |
| Proteomics | Identifies the complete set of proteins produced by an organism. frontiersin.org | Pinpoints the specific enzymes (e.g., esterases, oxidases) responsible for breaking down the chemical structure of pyrethroids. nih.govfrontiersin.org |
| Metabolomics | Profiles the complete set of small-molecule metabolites within a biological system. frontiersin.org | Identifies the intermediate and final products of biotransformation, confirming degradation pathways for compounds like meta-Phenoxybenzaldehyde. scielo.org.mx |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
